molecular formula C19H25N3O3 B11221069 N-cyclohexyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

N-cyclohexyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No.: B11221069
M. Wt: 343.4 g/mol
InChI Key: ATWBEAXUKIJOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOHEXYL-5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PENTANAMIDE is a complex organic compound with a molecular formula of C23H33N3O5 . This compound belongs to the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PENTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

N-CYCLOHEXYL-5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PENTANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PENTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-5-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]PENTANAMIDE is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-cyclohexyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide

InChI

InChI=1S/C19H25N3O3/c23-17(20-14-8-2-1-3-9-14)12-6-7-13-22-18(24)15-10-4-5-11-16(15)21-19(22)25/h4-5,10-11,14H,1-3,6-9,12-13H2,(H,20,23)(H,21,25)

InChI Key

ATWBEAXUKIJOQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.